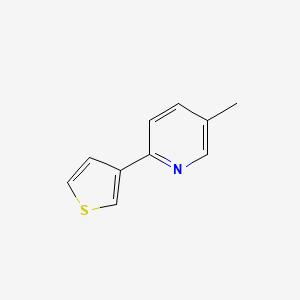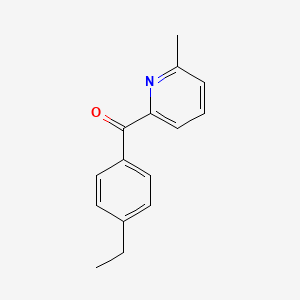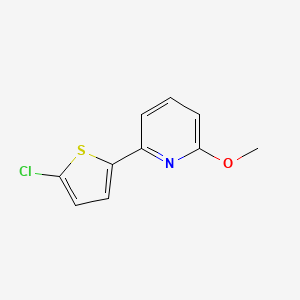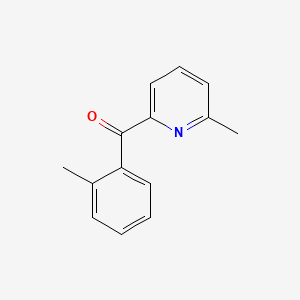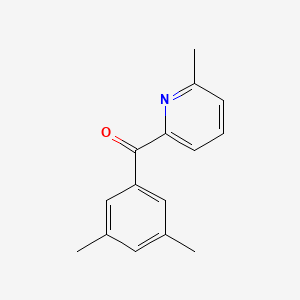
2-(3,5-Dimethylbenzoyl)-6-methylpyridine
Übersicht
Beschreibung
“2-(3,5-Dimethylbenzoyl)-6-methylpyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would consist of a pyridine ring substituted with a 3,5-dimethylbenzoyl group at the 2-position and a methyl group at the 6-position .Chemical Reactions Analysis
The reactivity of “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would be expected to be similar to other pyridine derivatives. Pyridines typically undergo electrophilic substitution reactions more readily at the 3-position due to the electron-donating effect of the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would be expected to be similar to those of other pyridine derivatives. Pyridines are typically polar, have a strong odor, and can act as a base .Wissenschaftliche Forschungsanwendungen
Photochemical Dimerization in Pyridines
Research by Taylor and Kan (1963) in the field of photochemistry highlighted the photochemical dimerization of various 2-aminopyridines and 2-pyridones, including 6-methylpyridines. This study is pivotal in understanding the chemical behavior of pyridine derivatives under ultraviolet irradiation, a process that leads to the formation of 1,4-dimers. These findings have implications for the broader understanding of 2-(3,5-Dimethylbenzoyl)-6-methylpyridine's behavior under similar conditions (Taylor & Kan, 1963).
Interligand C-C Coupling in Coordination Chemistry
A study by Arevalo, Riera, and Pérez (2017) delves into the realm of coordination chemistry, demonstrating interligand C-C coupling in complexes containing 2-methylpyridine. This work is crucial in understanding the complex chemistry involving 2-(3,5-Dimethylbenzoyl)-6-methylpyridine, particularly in the context of its interactions with other ligands in metal complexes (Arevalo, Riera, & Pérez, 2017).
Organometallic Complexes and Catalysis
Ionkin, Marshall, and Wang's (2005) work on mono-cyclometalated Pt(II) complexes, involving derivatives of 4-methylpyridine, offers insights into the application of 2-(3,5-Dimethylbenzoyl)-6-methylpyridine in the development of novel organometallic complexes. This research could be instrumental in catalysis and the development of new materials (Ionkin, Marshall, & Wang, 2005).
Implications in Medicinal Chemistry
Research in medicinal chemistry, as highlighted by Bagdi, Santra, Monir, and Hajra (2015), discusses the synthesis and applications of imidazopyridines, which are structurally related to 2-(3,5-Dimethylbenzoyl)-6-methylpyridine. This study emphasizes the importance of such compounds in drug development and material science (Bagdi, Santra, Monir, & Hajra, 2015).
Safety And Hazards
Zukünftige Richtungen
The potential applications and future directions for “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would depend on its physical and chemical properties, as well as its reactivity. Pyridine derivatives have found use in many areas, including the pharmaceutical industry, the manufacture of dyes and resins, and as solvents and reagents in chemistry .
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl)-(6-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-7-11(2)9-13(8-10)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGPAYRBLLGPAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethylbenzoyl)-6-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



